1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone
Overview
Description
1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is characterized by a pyridine ring substituted with a hydroxymethyl group at the 6-position and an ethanone group at the 1-position. This compound is used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-acetylpyridine with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 6-position . The reaction typically proceeds as follows:
Step 1: 2-acetylpyridine is dissolved in a suitable solvent, such as ethanol.
Step 2: Formaldehyde is added to the solution.
Step 3: A base, such as sodium hydroxide, is introduced to catalyze the reaction.
Step 4: The mixture is stirred at room temperature for several hours.
Step 5: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 1-(6-(Carboxymethyl)pyridin-2-yl)ethanone.
Reduction: 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanol.
Substitution: 1-(6-(Hydroxymethyl)-3-nitropyridin-2-yl)ethanone.
Scientific Research Applications
1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(5-Methylpyridin-2-yl)ethanone
- 1-(4-(Hydroxymethyl)pyridin-2-yl)ethanone
- 1-(3-(Hydroxymethyl)pyridin-2-yl)ethanone
Comparison: 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone is unique due to the position of the hydroxymethyl group on the pyridine ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. For example, the 6-position hydroxymethyl group may result in different steric and electronic effects compared to the 4- or 5-position, leading to variations in how the compound interacts with biological targets .
Properties
IUPAC Name |
1-[6-(hydroxymethyl)pyridin-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(11)8-4-2-3-7(5-10)9-8/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJHOZUEJWJPKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438114 | |
Record name | 1-[6-(Hydroxymethyl)pyridin-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135450-43-0 | |
Record name | 1-[6-(Hydroxymethyl)pyridin-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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